molecular formula C24H16N2O8S B14695754 Benzene, 1,1'-sulfonylbis[4-(4-nitrophenoxy)- CAS No. 27594-94-1

Benzene, 1,1'-sulfonylbis[4-(4-nitrophenoxy)-

Cat. No.: B14695754
CAS No.: 27594-94-1
M. Wt: 492.5 g/mol
InChI Key: VKUSKNXDPNRQGL-UHFFFAOYSA-N
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Description

Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- is a chemical compound with the molecular formula C24H16N2O8S and a molecular weight of 492.46 g/mol This compound is characterized by the presence of two benzene rings connected by a sulfonyl group, with each benzene ring further substituted by a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- typically involves the reaction of 4-nitrophenol with 4,4’-sulfonyldiphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-nitrophenol are replaced by the phenoxy groups of 4,4’-sulfonyldiphenol.

Industrial Production Methods

Industrial production of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form amino groups, which can then interact with various biological targets. The sulfonyl group provides stability to the molecule and enhances its reactivity in certain chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- is unique due to the presence of nitrophenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The nitro groups enhance the compound’s potential for various chemical transformations and biological activities .

Properties

CAS No.

27594-94-1

Molecular Formula

C24H16N2O8S

Molecular Weight

492.5 g/mol

IUPAC Name

1-nitro-4-[4-[4-(4-nitrophenoxy)phenyl]sulfonylphenoxy]benzene

InChI

InChI=1S/C24H16N2O8S/c27-25(28)17-1-5-19(6-2-17)33-21-9-13-23(14-10-21)35(31,32)24-15-11-22(12-16-24)34-20-7-3-18(4-8-20)26(29)30/h1-16H

InChI Key

VKUSKNXDPNRQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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